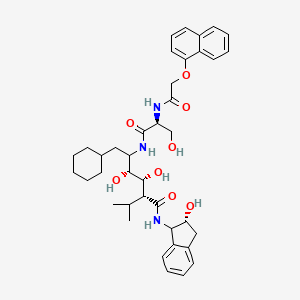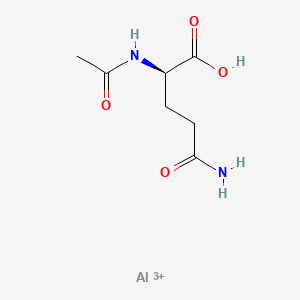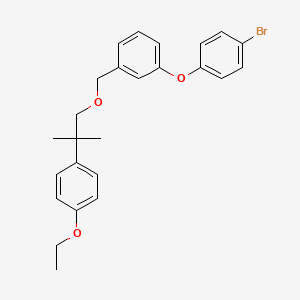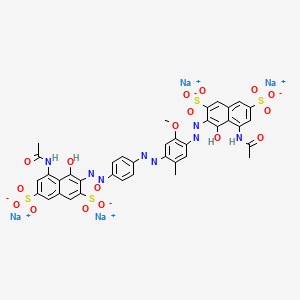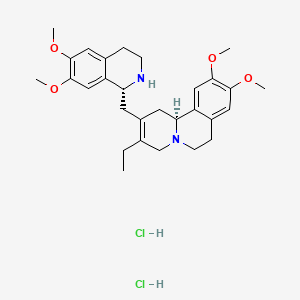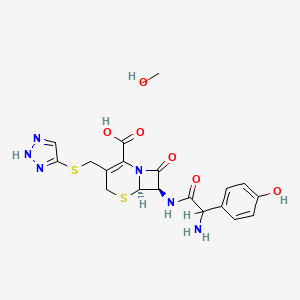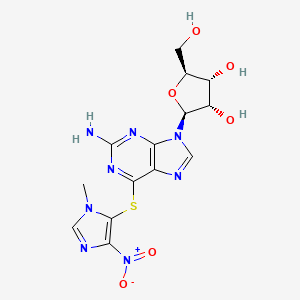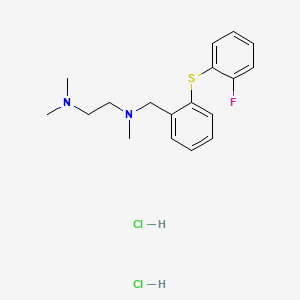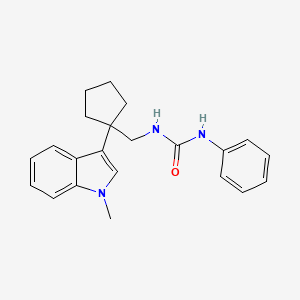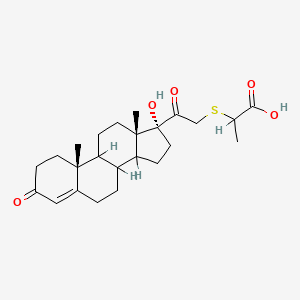
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is a complex organic compound that belongs to the class of steroidal acids This compound is characterized by its unique structure, which includes a pregnane skeleton with hydroxy and dioxo functional groups, as well as a thioether linkage to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a steroidal precursor such as 17α-hydroxyprogesterone.
Functional Group Modification: The hydroxy group at the 17-position is oxidized to form a ketone, resulting in 17-ketoprogesterone.
Thioether Formation: The ketone is then reacted with a thiol reagent under acidic conditions to form the thioether linkage.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 17-position can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxy groups.
Substitution: The thioether linkage can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 17-ketoprogesterone derivatives.
Reduction: Formation of 17α-hydroxyprogesterone derivatives.
Substitution: Formation of various thioether or amine derivatives.
Scientific Research Applications
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the synthesis of the compound.
17-Ketoprogesterone: An intermediate formed during the synthesis.
Hydrocortisone: A steroid hormone with similar structural features.
Uniqueness
2-((17-Hydroxy-3,20-dioxopregn-4-en-21-yl)thio)propanoic acid is unique due to its thioether linkage and propanoic acid moiety, which are not commonly found in other steroidal compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
114967-86-1 |
|---|---|
Molecular Formula |
C24H34O5S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H34O5S/c1-14(21(27)28)30-13-20(26)24(29)11-8-19-17-5-4-15-12-16(25)6-9-22(15,2)18(17)7-10-23(19,24)3/h12,14,17-19,29H,4-11,13H2,1-3H3,(H,27,28)/t14?,17?,18?,19?,22-,23-,24-/m0/s1 |
InChI Key |
JECGASGLEOIYQW-IXLMVRMZSA-N |
Isomeric SMILES |
CC(C(=O)O)SCC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(C(=O)O)SCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


